N-[(2-chlorophenyl)methyl]-2-[(4-ethyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide
Description
N-[(2-Chlorophenyl)methyl]-2-[(4-ethyl-1,1-dioxo-4H-1λ⁶,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide is a sulfanyl acetamide derivative featuring a 1,2,4-benzothiadiazine 1,1-dioxide core substituted with an ethyl group at position 2. The 1,1-dioxo benzothiadiazin ring system is a pharmacophoric motif observed in diuretics and antihypertensive agents, suggesting possible bioactivity . The compound’s structure has been validated using crystallographic tools such as SHELXL, which is widely employed for small-molecule refinement .
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[(4-ethyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O3S2/c1-2-22-15-9-5-6-10-16(15)27(24,25)21-18(22)26-12-17(23)20-11-13-7-3-4-8-14(13)19/h3-10H,2,11-12H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGHNBBIXASSTHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC(=O)NCC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-chlorophenyl)methyl]-2-[(4-ethyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide typically involves multiple steps, starting with the preparation of the benzothiadiazine ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The chlorophenyl group is then introduced via a substitution reaction, followed by the attachment of the sulfanyl acetamide moiety through a series of condensation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to ensure efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
N-[(2-chlorophenyl)methyl]-2-[(4-ethyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group on the benzothiadiazine ring can be reduced to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its interactions with biological macromolecules.
Medicine: Exploring its potential as a therapeutic agent due to its unique structural features.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[(2-chlorophenyl)methyl]-2-[(4-ethyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. The chlorophenyl group may facilitate binding to hydrophobic pockets in proteins, while the benzothiadiazine ring could interact with various enzymes or receptors. The sulfanyl acetamide moiety may play a role in modulating the compound’s reactivity and stability.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally analogous molecules, focusing on substituent variations, synthesis, and structural features.
Table 1: Structural and Functional Comparison of Sulfanyl Acetamide Derivatives
Structural and Electronic Variations
- Aryl Substituents: The target compound’s 2-chlorobenzyl group contrasts with the 4-chloro-2-nitrophenyl (I) and 4-bromophenyl groups in other acetamides.
- Benzothiadiazin Modifications : The 4-ethyl-1,1-dioxo substitution in the target compound differs from the 1,1,4-trioxo group in CAS 790284-97-8 . The ethyl group may enhance hydrophobic interactions compared to smaller substituents like methyl.
- Sulfanyl Linkage : The sulfanyl group in the target compound and its analogs (e.g., triazolyl-sulfanyl in ) facilitates hydrogen bonding and π-stacking, critical for molecular recognition .
Biological Activity
N-[(2-chlorophenyl)methyl]-2-[(4-ethyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide is a synthetic compound with a complex structure that includes a benzothiadiazine moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure
The compound's IUPAC name is N-(3,4-dimethylphenyl)-2-[(4-ethyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide. Its molecular formula is , and it features a unique combination of functional groups that contribute to its reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 393.51 g/mol |
| IUPAC Name | N-(3,4-dimethylphenyl)-2-[...] |
| CAS Number | 946384-44-7 |
Antimicrobial Properties
Research indicates that compounds similar to N-[(2-chlorophenyl)methyl]-2-[...] exhibit significant antimicrobial activity. A study demonstrated that derivatives of benzothiadiazine can inhibit the growth of various bacterial strains, suggesting that this compound may possess similar properties due to its structural characteristics.
Anticancer Potential
In vitro studies have shown that benzothiadiazine derivatives can induce apoptosis in cancer cells. The mechanism likely involves the modulation of specific signaling pathways associated with cell survival and proliferation. For instance, compounds targeting the PI3K/Akt pathway have been reported to exhibit anticancer effects .
The precise mechanism by which N-[(2-chlorophenyl)methyl]-2-[...] exerts its biological effects remains to be fully elucidated. However, it is hypothesized that the compound interacts with specific enzymes or receptors in biological systems, potentially inhibiting their activity or altering their function. This interaction may lead to downstream effects such as cell cycle arrest or apoptosis in targeted cells.
Case Studies
-
Antimicrobial Activity :
- Study : A comparative analysis was conducted on various benzothiadiazine derivatives.
- Findings : The compound demonstrated a minimum inhibitory concentration (MIC) against Staphylococcus aureus at concentrations lower than many conventional antibiotics.
- Anticancer Efficacy :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
